molecular formula C31H30BrN5OS B11970281 1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11970281
M. Wt: 600.6 g/mol
InChI Key: HXSXHYSHFUISMA-UHFFFAOYSA-N
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Description

1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromoaniline, 4-methoxybenzaldehyde, and 2-methylphenylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its interactions with biological targets, pharmacokinetics, and pharmacodynamics would be studied to assess its therapeutic potential.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers, dyes, and coatings. Its chemical properties could be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazacyclopenta[cd]azulenes with different substituents. Examples include:

  • 1-[(4-CHLOROANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
  • 1-[(4-FLUOROANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE

Uniqueness

The uniqueness of 1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H30BrN5OS

Molecular Weight

600.6 g/mol

IUPAC Name

2-[(4-bromoanilino)methyl]-6-(4-methoxyphenyl)-N-(2-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H30BrN5OS/c1-20-7-3-4-9-26(20)34-30(39)29-28(21-10-16-24(38-2)17-11-21)25-8-5-6-18-36-27(35-37(29)31(25)36)19-33-23-14-12-22(32)13-15-23/h3-4,7,9-17,33H,5-6,8,18-19H2,1-2H3,(H,34,39)

InChI Key

HXSXHYSHFUISMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)CNC5=CC=C(C=C5)Br)C6=CC=C(C=C6)OC

Origin of Product

United States

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